Dexbudesonide

Structure

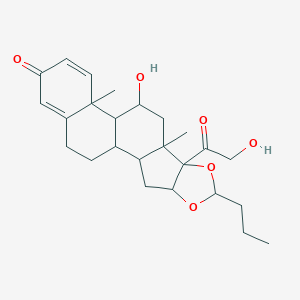

2D Structure

Eigenschaften

Key on ui mechanism of action |

To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3. Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level. |

|---|---|

CAS-Nummer |

51372-29-3 |

Molekularformel |

C25H34O6 |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |

InChI-Schlüssel |

VOVIALXJUBGFJZ-PNYLKFOFSA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Isomerische SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

Kanonische SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Color/Form |

Crystals |

melting_point |

221-232 °C (decomposes) |

Andere CAS-Nummern |

51372-29-3 51333-22-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Haltbarkeit |

Chemical stability: Stable under recommended storage conditions. |

Löslichkeit |

Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |

Synonyme |

(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; Dexbudesonide; Budesonide Epimer B (USP) |

Dampfdruck |

8.81X10-15 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Beschreibung

Contextualization of Dexbudesonide within Synthetic Glucocorticoid Chemistry

This compound is chemically defined as the 22R-epimer of the more widely known compound, budesonide (B1683875). wikipedia.org Budesonide itself is a racemic mixture, meaning it consists of an approximately 1:1 ratio of its two stereoisomers: the (22R) and (22S) forms. google.comgoogle.com this compound, therefore, represents the isolated, enantiomerically pure (22R) form. wikipedia.org

From a structural standpoint, this compound is a non-halogenated pregnane (B1235032) steroid. wikipedia.org A key feature of its structure is the cyclic 16α, 17α-acetal group formed with butyraldehyde, which is a significant determinant of its biological activity. smolecule.comnih.gov The synthesis of this compound is a focal point of chemical research, with methods primarily involving either the resolution of the racemic budesonide mixture or, more advanced, stereoselective synthesis routes designed to produce the 22R isomer directly. google.comgoogle.com These synthetic strategies often start from precursors like prednisolone (B192156) or its derivatives. google.comgoogle.com

Table 1: Chemical Properties of this compound vs. Budesonide

| Property | This compound | Budesonide |

| Systematic Name | (4aR,4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-6b-Glycoloyl-5-hydroxy-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d] abcam.comdioxol-2-one wikipedia.org | A 1:1 mixture of the (22R) and (22S) epimers google.comgoogle.com |

| Stereochemistry | 22R configuration wikipedia.org | Racemic mixture of 22R and 22S epimers google.comgoogle.com |

| Molecular Formula | C₂₅H₃₄O₆ wikipedia.org | C₂₅H₃₄O₆ wikipedia.org |

| Molar Mass | 430.541 g·mol⁻¹ wikipedia.org | 430.541 g·mol⁻¹ wikipedia.org |

| CAS Number | 51372-29-3 wikipedia.org | 51333-22-3 wikipedia.org |

Rationale for Dedicated Research on this compound's Unique Profile

The primary driver for research into this compound is its enhanced biological activity compared to its parent racemate, budesonide. This heightened potency is a direct consequence of its specific three-dimensional structure. The (22R) configuration has been shown to have a significantly higher binding affinity for the glucocorticoid receptor (GR), the primary molecular target for this class of drugs. google.comnih.gov

Research indicates that the (22R)-epimer (this compound) is approximately twice as active as the (22S)-epimer in binding to the GR. nih.gov Consequently, this compound demonstrates a greater affinity for the receptor than the 1:1 mixture found in racemic budesonide. google.comnih.gov This superior binding affinity is believed to translate directly to greater local anti-inflammatory effects. google.comgoogle.com Studies have quantified this, showing this compound has a local anti-inflammatory activity 1.4 to 1.7 times that of racemic budesonide. google.comgoogle.com This enantiopure profile offers a potential for more precise pharmacological effects, which is a key rationale for its continued investigation.

Table 2: Comparative Glucocorticoid Receptor Affinity and Activity

| Compound | Relative Receptor Affinity (Dexamethasone = 1) | Local Anti-inflammatory Activity (Rat Auricle Edema Model) vs. Budesonide |

| This compound (22R-epimer) | ~14x nih.gov | 1.4–1.7x higher google.comgoogle.com |

| Budesonide (Racemic) | ~9x nih.gov | Baseline |

| Dexamethasone (B1670325) | 1x (Reference) nih.gov | This compound is ~13x more active google.comgoogle.com |

Overview of Key Research Areas in this compound Investigations

Scientific inquiry into this compound is concentrated in several key areas:

Pharmacological Mechanism: A primary focus is the detailed characterization of its interaction with the glucocorticoid receptor. patsnap.com Upon binding, it initiates a cascade of events that alter gene expression, leading to the suppression of pro-inflammatory mediators. wikipedia.orgpatsnap.com Research has investigated its potent ability to inhibit the release of cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). abcam.com The high affinity of this compound for the GR is central to these investigations. google.comnih.gov

Stereoselective Synthesis: A significant area of chemical research involves developing efficient and economically viable methods for producing enantiomerically pure this compound. google.com This includes techniques to separate the 22R and 22S isomers from racemic budesonide, as well as designing synthetic pathways that exclusively yield the desired 22R form. google.compatsnap.com

Pharmacokinetic Profiling: Studies in this area examine how the body processes the compound. A key characteristic of the parent compound, budesonide, is its extensive first-pass metabolism by the CYP3A4 enzyme into metabolites with negligible glucocorticoid activity, such as 16α-hydroxyprednisolone and 6β-hydroxybudesonide. wikipedia.orgnih.gov Research on this compound explores its specific metabolic fate to understand how its enantiopure nature might influence its absorption, distribution, metabolism, and excretion, which collectively determine its local activity and systemic exposure.

Therapeutic Potential Investigations: Given its high potency, this compound is studied for its potential application in treating various inflammatory conditions. google.comgoogle.com Research models for diseases such as asthma and inflammatory bowel disease are used to evaluate its efficacy. google.comsukl.gov.cz These investigations aim to understand how its enhanced receptor affinity might translate into improved therapeutic outcomes in preclinical settings.

Molecular and Cellular Pharmacology of Dexbudesonide

Glucocorticoid Receptor (GR) Interactions

The therapeutic activity of Dexbudesonide is initiated by its binding to the glucocorticoid receptor, a ligand-activated transcription factor that is widely expressed in various cell types. This interaction triggers a cascade of molecular events, leading to the modulation of gene expression.

This compound, the (22R)-epimer of Budesonide (B1683875), demonstrates a high binding affinity for the glucocorticoid receptor. Budesonide itself, which is a mixture of the (22R) and (22S) epimers, has a strong affinity for the GR. Studies have shown that the (22R)-epimer, this compound, is twice as active as the (22S)-epimer, indicating a higher affinity for the receptor. nih.gov

In comparative studies, Budesonide has a relative receptor affinity of 855, with Dexamethasone (B1670325) being the reference at 100. nih.gov Furthermore, the affinity of Budesonide for the GR is noted to be higher than that of other corticosteroids such as Dexamethasone and Triamcinolone (B434) Acetonide. nih.gov It has been reported that Budesonide has up to a 200-fold higher affinity for the GR than cortisol. patsnap.com Given that this compound is the more active epimer, its binding affinity is a key determinant of its potent anti-inflammatory effects.

Relative Binding Affinity of Various Glucocorticoids for the Glucocorticoid Receptor

| Compound | Relative Binding Affinity |

|---|---|

| Dexamethasone | 100 |

| Budesonide | 855 nih.gov |

| (22R)-epimer (this compound) | Reported to be twice as active as the (22S)-epimer nih.gov |

The kinetics of the interaction between a glucocorticoid and its receptor are crucial for understanding the duration and intensity of its action. The following subsections detail the kinetic parameters of the Budesonide-GR complex, which provides insight into the behavior of its more active epimer, this compound.

The association rate constant (k_on) reflects the speed at which the this compound-GR complex is formed. For Budesonide, the association constant has been determined to be 18.9 x 10^5 L mol⁻¹ min⁻¹. nih.gov This rapid association contributes to the prompt onset of its pharmacological effects.

The dissociation rate constant (k_off) describes the rate at which the this compound-GR complex breaks apart. For Budesonide, the dissociation constant is 25.0 x 10⁻⁴ min⁻¹. nih.gov A slower dissociation rate leads to a more prolonged interaction with the receptor and, consequently, a longer duration of action.

The equilibrium dissociation constant (K_D) is a measure of the binding affinity between a ligand and its receptor, with a lower K_D value indicating a higher affinity. The K_D for the Budesonide-GR complex has been calculated to be 1.32 nmol/L. nih.gov This low value signifies a strong and stable interaction between Budesonide and the glucocorticoid receptor.

The half-life of the glucocorticoid-receptor complex is an important factor in determining the duration of the drug's effect at the cellular level. The half-life of the Budesonide-receptor complex has been reported to be 4.6 hours. nih.gov This relatively long half-life contributes to the sustained therapeutic action of the drug.

Kinetic Parameters of the Budesonide-Glucocorticoid Receptor Complex

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Association Constant (k_on) | 18.9 x 10^5 L mol⁻¹ min⁻¹ | nih.gov |

| Dissociation Constant (k_off) | 25.0 x 10⁻⁴ min⁻¹ | nih.gov |

| Equilibrium Dissociation Constant (K_D) | 1.32 nmol/L | nih.gov |

| Half-Life of the Complex | 4.6 hours | nih.gov |

Conformational Changes Induced by this compound Binding to GR

The binding of this compound to the ligand-binding domain (LBD) of the cytoplasmic glucocorticoid receptor (GR) is a critical initiating step that triggers a series of conformational changes in the receptor protein. patsnap.com This high-affinity interaction, which is estimated to be up to 200 times higher than that of endogenous cortisol, displaces a complex of chaperone proteins, including heat shock proteins (HSPs) such as Hsp90 and immunophilins. patsnap.com

The dissociation of these chaperones unmasks nuclear localization signals on the GR, fundamentally altering its three-dimensional structure. A key structural change occurs in the LBD, specifically involving the repositioning of a region known as helix 12. For an agonist like this compound, this helix folds into a position that creates a stable binding surface, known as the activation function 2 (AF-2) domain. nih.gov This agonist-induced conformation is essential for the subsequent recruitment of coactivator proteins, which are necessary for the receptor to effectively initiate gene transcription. nih.govnih.gov In contrast, binding by a GR antagonist would force helix 12 into a different position that blocks this coactivator binding site, thereby preventing gene activation. nih.gov

Nuclear Translocation Mechanisms of the this compound-GR Complex

Once freed from its chaperone protein complex and having undergone agonist-induced conformational changes, the this compound-GR complex rapidly translocates from the cytoplasm into the nucleus. patsnap.comnih.gov This process is an active, energy-dependent mechanism that occurs through the nuclear pore complex (NPC). uconn.edu Studies have shown that GR translocation can be detected as early as 30 minutes after cellular exposure to budesonide. archbronconeumol.org

The movement of the complex toward the nucleus is facilitated by the cell's transport machinery. One efficient mechanism involves the hsp90-FKBP52-based heterocomplex, which helps shuttle the receptor along the microtubule network. nih.gov The actual import into the nucleus is mediated by a family of proteins known as importins (specifically importin α and importin β). nih.gov The this compound-GR complex interacts with these importins, which then guide it to the NPC. The complex subsequently engages with components of the NPC, such as the nucleoporin Nup62, allowing its passage into the nuclear compartment where it can access the cell's DNA. uconn.edunih.gov

Gene Expression Modulation

Inside the nucleus, the primary function of the this compound-GR complex is to act as a transcription factor, directly modulating the rate at which target genes are transcribed into messenger RNA (mRNA). drugbank.com This genomic mechanism is central to the anti-inflammatory effects of this compound, leading to the increased production of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. patsnap.com

Transcriptional Upregulation of Anti-inflammatory Genes

A key anti-inflammatory action of this compound is the transcriptional upregulation, or transactivation, of genes that counteract the inflammatory cascade. scholaris.ca The activated GR complex directly binds to specific DNA sequences, initiating the transcription of genes that encode for anti-inflammatory proteins. nih.gov These proteins include annexin-1 (also known as lipocortin-1), which inhibits phospholipase A2 and thereby reduces the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and Glucocorticoid-Induced Leucine Zipper (GILZ), which can suppress inflammatory signaling pathways. patsnap.comnih.gov

Identification of Glucocorticoid Response Elements (GREs)

The this compound-GR complex initiates gene transactivation by recognizing and binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.com These GREs are located in the promoter or enhancer regions of glucocorticoid-sensitive genes. nih.gov

The GR typically binds to GREs as a homodimer, with each receptor monomer recognizing a hexameric (6 base pair) DNA sequence. nih.gov A classic, high-affinity GRE consists of two such hexamer sequences arranged as an inverted palindrome, separated by a three-nucleotide spacer. The consensus sequence for this palindromic GRE is often represented as 5'-GGTACAnnnTGTTCT-3'. nih.govfrontiersin.org The binding of the GR dimer to this element serves as an anchor point to recruit the cellular machinery needed for transcription. researchgate.net

Role of Coregulatory Proteins (e.g., HDAC2, CBP, HAT) in Gene Activation

The binding of the this compound-GR complex to a GRE is not sufficient on its own to activate gene transcription. The complex must recruit additional proteins known as coregulators. For gene activation (transactivation), the GR complex recruits coactivator proteins. researchgate.net

Prominent coactivators include CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1). researchgate.net These proteins possess intrinsic histone acetyltransferase (HAT) activity. HATs function to chemically modify histone proteins—the spools around which DNA is wound—by adding acetyl groups to their lysine (B10760008) residues. researchgate.net This process, known as histone acetylation, neutralizes the positive charge of the histones, causing them to loosen their grip on the negatively charged DNA. This "uncoiling" of the chromatin structure makes the DNA more accessible to the RNA polymerase II transcription machinery, thereby activating gene expression. researchgate.net

Conversely, in the process of transrepression (the downregulation of inflammatory genes), the GR complex often recruits corepressor molecules that are associated with histone deacetylases (HDACs), such as HDAC2. HDACs remove acetyl groups from histones, leading to chromatin condensation and gene silencing.

Microarray and RNA-Seq Profiling of this compound-Induced Transcripts

Genome-wide analysis techniques such as microarray and RNA-sequencing (RNA-Seq) have provided comprehensive insights into the transcriptional effects of this compound. These studies identify the full spectrum of genes whose expression is altered following treatment. RNA-Seq is increasingly utilized as it can detect more differentially expressed genes and with greater fold-changes compared to microarrays. rug.nl

A microarray study on human airway biopsies taken six hours after budesonide inhalation identified a significant upregulation of numerous genes. nih.govnih.gov Using stringent criteria (≥2-fold increase, 5% false discovery rate), researchers identified 46 induced genes. A less stringent analysis revealed 588 upregulated genes. nih.govnih.gov The induced genes were functionally diverse, with approximately two-thirds being involved in transcriptional regulation, cell signaling, or acting as receptors. nih.govnih.gov

Another microarray experiment analyzing three different human pulmonary epithelial cell types (A549, BEAS-2B, and primary cells) treated with budesonide found 410 genes that were significantly induced by at least two-fold in any one of the cell lines. researchgate.net However, only 17 of these genes were commonly upregulated across all three cell types, highlighting a considerable degree of cell-type specificity in the glucocorticoid response. researchgate.net

Table 1: Key Genes Upregulated by Budesonide in Human Airway Biopsies

Data sourced from a microarray analysis of human airway biopsies 6 hours post-budesonide inhalation. nih.govnih.gov

Table 2: Common Genes Upregulated by Budesonide Across Multiple Epithelial Cell Lines

A selection of the 17 genes found to be commonly upregulated (≥2-fold) by budesonide in A549, BEAS-2B, and primary human bronchial epithelial cells. researchgate.net

Transcriptional Repression of Pro-inflammatory Genes

A cornerstone of this compound's anti-inflammatory activity is its ability to repress the transcription of genes that promote inflammation. patsnap.com This process, known as transrepression, is central to how glucocorticoids reduce the synthesis of inflammatory mediators like cytokines, chemokines, and adhesion molecules. nih.gov The activated glucocorticoid receptor interferes with the transcriptional machinery responsible for producing these pro-inflammatory proteins, effectively dampening the inflammatory cascade. nih.govpatsnap.com

This compound achieves transcriptional repression largely by inhibiting the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govpatsnap.com These transcription factors are critical for orchestrating the expression of numerous genes involved in the immune and inflammatory response. patsnap.com The activated glucocorticoid receptor can interfere with NF-κB and AP-1 signaling in several ways. One primary mechanism involves the GR directly binding to these transcription factors, preventing them from activating their target genes. nih.gov Another mechanism is the induction of inhibitory proteins, such as IκBα, which traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes. nih.gov By disrupting the function of these pivotal transcription factors, this compound effectively halts the amplification of the inflammatory response at a fundamental level. patsnap.comnih.gov

The inhibition of transcription factors like NF-κB leads to a marked reduction in the synthesis and release of a broad spectrum of pro-inflammatory mediators. patsnap.com Research demonstrates that glucocorticoids, including budesonide and the related compound dexamethasone, effectively suppress the gene expression of multiple cytokines and chemokines. In various cellular and preclinical models, these compounds have been shown to reduce the expression of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). childrensmercy.orgmdpi.com They also inhibit the production of chemokines like CXCL-8 (also known as IL-8), which is crucial for recruiting neutrophils to sites of inflammation. mdpi.com This broad suppression of inflammatory signaling molecules is a key component of the therapeutic effects of glucocorticoids. nih.gov

| Compound | Target Gene | Model System | Effect |

| Dexamethasone | IL-1β mRNA | Neonatal Rat Lung (Bleomycin-induced) | Suppression |

| Dexamethasone | IL-6 mRNA | Neonatal Rat Lung (Bleomycin-induced) | Suppression |

| Dexamethasone | TNFα mRNA | Neonatal Rat Lung (Bleomycin-induced) | No significant suppression |

| Des-CIC | IL-1β mRNA | Neonatal Rat Lung (Bleomycin-induced) | Suppression (as effective as DEX) |

| Des-CIC | IL-6 mRNA | Neonatal Rat Lung (Bleomycin-induced) | Suppression (as effective as DEX) |

| Des-CIC | TNFα mRNA | Neonatal Rat Lung (Bleomycin-induced) | Suppression |

| Dexamethasone | IL-6 mRNA | A549 Cells (TNFα-stimulated) | Potent Repression |

| Dexamethasone | IL-8 mRNA | A549 Cells (TNFα-stimulated) | Potent Repression |

Data synthesized from studies on related glucocorticoids demonstrating typical class effects. childrensmercy.orgmdpi.com

Glucocorticoids also modulate the expression of mucin genes, such as MUC5AC, which is a primary component of airway mucus. While some studies have reported conflicting results, research using related glucocorticoids like dexamethasone shows a clear down-regulation of MUC5AC expression. researchgate.net In human middle ear and airway epithelial cell lines, dexamethasone has been found to reduce the steady-state mRNA levels of MUC5AC in both a time- and dose-dependent manner. nih.govnih.gov It can also reverse the induction of MUC5AC caused by pro-inflammatory cytokines like TNF-α. nih.gov After 24 hours of exposure, dexamethasone caused a concentration-dependent decrease in the transcriptional activity of the MUC5AC promoter in airway epithelial cell lines. researchgate.net

| Compound | Target Gene | Cell Line | Effect on Basal Expression |

| Dexamethasone | MUC5AC | HMEEC-1 | >50% reduction at tested time points |

| Dexamethasone | MUC5AC | NCI-H292 | Concentration-dependent decrease in promoter activity |

| Dexamethasone | MUC5AC | A549 | Concentration-dependent decrease in promoter activity |

Data from studies on the related glucocorticoid dexamethasone. researchgate.netnih.gov

Cellular Pathway Modulation and Signaling

This compound, an active epimer of budesonide, exerts its potent anti-inflammatory effects by modulating a complex network of intracellular signaling pathways. As a glucocorticoid, its primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). This drug-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation or downregulation of target gene transcription. patsnap.compatsnap.com This genomic action results in the suppression of pro-inflammatory proteins and the induction of anti-inflammatory ones. patsnap.com Beyond this, this compound influences key signaling cascades that are pivotal in the inflammatory response.

Impact on MAPK/ERK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. mdpi.come-ceo.org Glucocorticoids, including this compound, significantly interfere with these pathways to exert their anti-inflammatory effects.

Research demonstrates that glucocorticoids can inhibit the phosphorylation, and thus the activation, of ERK-1/2. embopress.org One key mechanism for this is the increased expression of MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and inactivates MAP kinases. embopress.org Studies using dexamethasone, a potent synthetic glucocorticoid, have shown that it enhances MKP-1 protein levels in a dose-dependent manner, which correlates with the inhibition of ERK-1/2 phosphorylation. embopress.org This effect involves de novo protein synthesis, as it can be abolished by protein synthesis inhibitors. embopress.org

Furthermore, budesonide has been shown to inhibit the phosphorylation of p38 MAPK. nih.gov In human bronchial epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α), budesonide pre-treatment significantly inhibited the activation of the p38 MAPK signaling pathway. nih.gov This inhibition, in turn, prevented downstream effects such as the release of the pro-inflammatory chemokine IL-8 and the induction of apoptosis. nih.gov In contrast, some studies suggest that in certain contexts, glucocorticoids like dexamethasone can induce apoptosis in nasal polyp tissue by increasing the activation of JNK and p38 MAPK while decreasing ERK1/2 activation. e-ceo.org This highlights that the impact on MAPK pathways can be cell-type and context-specific. The balance of activity between different MAPK pathways can also influence cellular sensitivity to glucocorticoids. nih.gov

Modulation of Cellular Immune Responses

A cornerstone of this compound's pharmacological activity is its ability to suppress the activation and function of multiple inflammatory cells. nih.govmdpi.com This broad immunosuppressive effect is achieved by modulating the survival, activation, and mediator release of key cells involved in inflammatory cascades.

Eosinophils are critical effector cells in allergic inflammation, and their accumulation at inflammatory sites is a hallmark of diseases like asthma. researchgate.netmdpi.com this compound and other glucocorticoids are highly effective at reducing eosinophil counts, primarily by inducing programmed cell death, or apoptosis. nih.govmdpi.com The induction of eosinophil apoptosis by glucocorticoids like dexamethasone is a dose-dependent process. researchgate.net

However, the pro-apoptotic effect of glucocorticoids on eosinophils can be counteracted by survival factors, such as the cytokine Interleukin-5 (IL-5). nih.gov IL-5-stimulated eosinophils show an impaired apoptotic response to glucocorticoids, a phenomenon linked to the upregulation of survival proteins like Nuclear Factor IL-3 (NFIL3). nih.gov Interestingly, dexamethasone can paradoxically enhance the expression of NFIL3 in IL-5-activated eosinophils, suggesting a complex interplay between pro- and anti-apoptotic signals. nih.gov Overcoming this IL-5-mediated resistance is a key therapeutic goal, and strategies that inhibit IL-5 signaling may restore the pro-apoptotic efficacy of glucocorticoids on activated eosinophils. nih.gov

This compound's anti-inflammatory action extends to a wide array of immune cells:

Mast Cells: These cells are key initiators of allergic reactions. Budesonide has demonstrated a potent, time- and concentration-dependent inhibitory effect on the release of multiple cytokines (including IL-4, IL-6, IL-8, GM-CSF, and TNF-α) from human mast cell lines, with a potency greater than that of dexamethasone. nih.gov In patients with asthma, treatment with budesonide has been shown to reduce mast cell density in the airways, which is associated with an improvement in airway hyperresponsiveness. physiciansweekly.com

Neutrophils: While glucocorticoids are known to suppress neutrophil function, their effect on neutrophil numbers can be complex. In models of inflammatory bowel disease, budesonide treatment effectively decreased the number of neutrophils in inflamed tissue. nih.gov However, inhaled corticosteroids can cause a transient increase in circulating blood neutrophil counts. nih.gov This is thought to be caused by a reduction in neutrophil adhesion to endothelial surfaces, mediated by decreased expression of adhesion molecules like Mac-1. nih.gov

T-lymphocytes: Budesonide modulates the function of T-lymphocytes, which orchestrate the adaptive immune response. In allergic asthmatics, budesonide has been shown to reduce allergen-induced T-lymphocyte proliferation. plos.org It also has differential effects on T-cell subpopulations, for instance, by increasing the expression of the regulatory T-cell marker Foxp3 and the anti-inflammatory cytokine IL-10 in certain CD4+ T-cell subsets. plos.org Unlike dexamethasone, which can cause a general suppression of T-cells, some studies suggest local budesonide treatment may be effective without this systemic effect. nih.gov

Macrophages: These cells are involved in both initiating and resolving inflammation. Budesonide treatment has been shown to decrease the number of macrophages in inflamed colonic tissue in experimental colitis. nih.gov

Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are crucial for initiating T-cell responses. In patients with allergic rhinitis, treatment with budesonide aerosol inhalation was found to suppress DC activation and maturation. nih.gov This was evidenced by a decrease in peripheral DC counts and a reduction in the expression of activation markers CD80 and CD86 on the DC surface. nih.gov

| Cell Type | Key Modulatory Effects of this compound | Supporting Findings |

|---|---|---|

| Eosinophils | Induces apoptosis, inhibits activation. | Dose-dependently increases apoptosis; effect can be modulated by cytokines like IL-5. nih.govresearchgate.netnih.gov |

| Mast Cells | Inhibits cytokine release, reduces density in airways. | More potent than dexamethasone in inhibiting release of IL-4, IL-6, IL-8, GM-CSF, TNF-α. nih.govphysiciansweekly.com |

| Neutrophils | Reduces tissue infiltration; may increase circulating count. | Decreases neutrophil numbers in inflamed tissue; reduces expression of adhesion molecules. nih.govnih.gov |

| T-lymphocytes | Reduces proliferation, modulates subpopulations. | Inhibits allergen-induced proliferation; increases regulatory markers like Foxp3 and IL-10. plos.org |

| Macrophages | Reduces tissue infiltration. | Decreases macrophage numbers in experimental colitis models. nih.gov |

| Dendritic Cells | Suppresses activation and maturation. | Reduces expression of co-stimulatory molecules CD80 and CD86. nih.gov |

Mechanisms of Glucocorticoid Resistance and this compound's Activity in Oxidative Stress Conditions

The therapeutic efficacy of glucocorticoids can be limited by the development of resistance or insensitivity. This phenomenon can be multifactorial, involving genetic mutations in the glucocorticoid receptor (GR), reduced GR expression, or interference from pro-inflammatory signaling pathways. nih.gov

Oxidative stress is increasingly recognized as a key mechanism that promotes corticosteroid insensitivity. mdpi.com An excess of reactive oxygen species (ROS) can disrupt GR signaling and activity, thereby diminishing the anti-inflammatory effects of drugs like this compound. mdpi.com For instance, oxidative and inflammatory stress can lead to the phosphorylation and subsequent inhibition of histone deacetylase 2 (HDAC2), an enzyme that is crucial for the GR-mediated suppression of inflammatory genes. nih.gov

This compound, particularly when formulated with enabling excipients, has shown activity in counteracting the effects of oxidative stress. Studies using a complex of budesonide with 2-hydroxypropyl-β-cyclodextrin (HPβCD) have demonstrated a protective effect against cytotoxicity and ROS generation induced by oxidative and inflammatory stressors. nih.govucl.ac.beresearchgate.net This formulation was shown to attenuate ROS generation and protect against the downstream inhibition of the PI3K/Akt signaling pathway and HDAC2 that is caused by oxidative stress. nih.govucl.ac.be The antioxidant properties in these studies were largely attributed to the HPβCD component, which, when combined with the anti-inflammatory action of budesonide, may provide enhanced benefits in conditions characterized by both inflammation and high oxidative stress. ucl.ac.be

| Factor | Mechanism | Relevance to this compound |

|---|---|---|

| Glucocorticoid Receptor (GR) Alterations | Mutations, reduced expression, or post-translational modifications can impair GR function, leading to resistance. nih.gov | Efficacy of this compound depends on a functional GR signaling pathway. |

| Pro-inflammatory Pathways | Constitutively active inflammatory pathways (e.g., MAPK, NF-κB) can antagonize GR activity. nih.govmdpi.com | This compound's ability to inhibit these pathways is part of its therapeutic action, but overwhelming signaling can contribute to resistance. nih.gov |

| Oxidative Stress | Excess ROS can disrupt GR signaling and inhibit key co-factors like HDAC2, promoting a pro-inflammatory state that is less responsive to glucocorticoids. mdpi.comnih.gov | Formulations of budesonide have been shown to protect against ROS generation and downstream signaling impairment, suggesting a potential role in mitigating oxidative stress-induced resistance. nih.govucl.ac.be |

Preclinical Pharmacokinetics and Metabolism Research of Dexbudesonide

Comparative Metabolic Fate of Dexbudesonide in Preclinical Species

Preclinical research demonstrates that this compound, like its parent racemate budesonide (B1683875), undergoes extensive and rapid biotransformation, primarily in the liver, leading to metabolites with significantly lower glucocorticoid activity. isciii.estga.gov.au This high first-pass metabolism contributes to its low systemic bioavailability. patsnap.commdpi.com Studies in various preclinical species, including rats and mice, have been foundational in characterizing this metabolic pathway. isciii.es

Identification and Characterization of Major Metabolites (e.g., 16α-Hydroxyprednisolone, 6β-Hydroxy-budesonide)

The primary metabolic pathway for this compound involves oxidative biotransformation. Two major metabolites have been consistently identified across preclinical studies: 6β-hydroxybudesonide and 16α-hydroxyprednisolone. nih.govisciii.estga.gov.aupatsnap.commdpi.comnih.govdrugbank.comtandfonline.com These metabolites are formed through hydroxylation reactions catalyzed by cytochrome P450 enzymes. isciii.espatsnap.comdrugbank.com The generation of these compounds represents the principal route of this compound's inactivation and clearance from the body. nih.gov

Assessment of Metabolite Glucocorticoid Receptor Affinity

A critical aspect of preclinical evaluation is determining the biological activity of metabolites. For this compound, its major metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, exhibit profoundly reduced affinity for the glucocorticoid receptor (GR). tga.gov.au Research indicates that the glucocorticoid activity of these metabolites is less than 1% of the parent compound, budesonide. nih.govisciii.espatsnap.comdrugbank.com

One study specifically quantified the receptor binding affinity of the metabolites relative to dexamethasone (B1670325) (DEX), a potent glucocorticoid. The results showed that 16α-hydroxyprednisolone and 6β-hydroxybudesonide had only 3% and 6%, respectively, of the affinity of DEX for the glucocorticoid receptor. nih.gov This confirms that the metabolic process effectively terminates the potent anti-inflammatory activity of the parent molecule. nih.gov In contrast, this compound (the 22R-epimer) itself demonstrates a high binding affinity for the GR, which is approximately twice that of its 22S-epimer counterpart. nih.govnih.gov

| Compound | Relative GR Affinity Compared to Parent Compound | Relative GR Affinity Compared to Dexamethasone (DEX) |

|---|---|---|

| This compound (22R-epimer) | High (approx. 2x the 22S-epimer) nih.gov | 14x higher than DEX nih.gov |

| 6β-Hydroxybudesonide | <1% nih.govisciii.espatsnap.comdrugbank.com | 6% nih.gov |

| 16α-Hydroxyprednisolone | <1% nih.govisciii.espatsnap.comdrugbank.com | 3% nih.gov |

Enzyme Systems Involved in this compound Metabolism (e.g., CYP3A Pathways)

The metabolism of this compound is predominantly mediated by the cytochrome P450 superfamily of enzymes, specifically the CYP3A subfamily. nih.govisciii.es In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the formation of 6β-hydroxybudesonide and 16α-hydroxyprednisolone. isciii.espatsnap.comdrugbank.com CYP3A5 has also been shown to contribute to the metabolism, although to a lesser extent than CYP3A4. nih.govdrugbank.com The high efficiency of these enzymes in metabolizing this compound underlies its extensive first-pass hepatic clearance. isciii.esnih.gov Furthermore, research in preclinical models, such as mice, has demonstrated that budesonide can induce the expression of its own metabolizing enzyme, Cyp3a11 (the murine homolog of human CYP3A4), via the pregnane (B1235032) X receptor (PXR). tandfonline.com

Tissue Uptake and Retention Mechanisms in Preclinical Models

A unique feature of this compound's pharmacokinetics, particularly relevant to its topical anti-inflammatory action in the airways, is its mechanism of tissue uptake and retention. Preclinical studies in rats have revealed that after administration, budesonide is well taken up into the airway tissue. nih.gov

A key mechanism for its prolonged local action is the reversible formation of fatty acid esters. nih.govresearchgate.net this compound possesses a free hydroxyl group at the C-21 position, which allows it to undergo intracellular esterification with fatty acids like oleic acid and palmitic acid. nih.govresearchgate.netnih.gov This process, catalyzed in human lung and liver microsomes, is dependent on coenzyme A and ATP. nih.gov

These fatty acid conjugates are highly lipophilic and pharmacologically inactive, serving as an intracellular depot of the drug. nih.govnih.gov In rat airways, a significant portion (70-80%) of the retained budesonide was found to be in its conjugated ester form shortly after administration. nih.gov These esters are then slowly hydrolyzed back to the active this compound by intracellular lipases, thereby prolonging the drug's presence and anti-inflammatory effect directly at the site of action while minimizing systemic exposure. nih.govnih.gov This retention mechanism is more prominent in airway tissue compared to systemic compartments like peripheral muscle, enhancing the airway selectivity of the drug. researchgate.net This process of reversible fatty acid conjugation provides a compelling explanation for the sustained local efficacy of this compound. nih.govresearchgate.net

Preclinical Pharmacodynamics and Efficacy Models

In Vitro and In Vivo Studies in Relevant Disease Models

Dexbudesonide's therapeutic potential has been investigated across multiple disease models, showcasing its broad anti-inflammatory capabilities.

Inflammatory Bowel Disease Models

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis and Crohn's disease being the most common forms. pharmalegacy.comwuxibiology.com Preclinical models are crucial for understanding the pathogenesis of IBD and for evaluating novel therapeutic agents.

DSS-Induced Colitis in Mice:

The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice is widely used to mimic the pathology of ulcerative colitis. pharmalegacy.comwuxibiology.com In this model, DSS administration in drinking water leads to epithelial barrier disruption and a subsequent inflammatory response. pharmalegacy.com Studies using budesonide (B1683875), the racemic mixture containing this compound, have shown significant amelioration of colitis symptoms. For instance, treatment with budesonide has been shown to reverse DSS-induced body weight loss and a decrease in colon length. frontiersin.org Furthermore, it significantly reduces colon thickness and macroscopic signs of inflammation such as edema, erythema, diarrhea, and rectal bleeding. frontiersin.org Histological analysis revealed a dose-dependent reduction in the colitis score and the percentage of ulceration. frontiersin.org

TNBS-Induced Inflammation in Hamsters and Mice:

The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is another common animal model that reflects features of Crohn's disease, characterized by a more localized and transmural inflammation. pharmalegacy.comcriver.com In this model, intrarectal administration of TNBS induces a T-cell-mediated immune response. criver.com Studies have demonstrated that budesonide-loaded nanoparticles enhance therapeutic efficacy in TNBS-induced colitis models in mice compared to the drug alone, as evidenced by improved endoscopic, histological, and biochemical assessments. mdpi.com These nanoparticles have shown significant anti-inflammatory effects, which are attributed to higher drug concentration at the site of inflammation and increased intestinal uptake and adhesion to inflamed tissue. mdpi.com

| Model | Key Findings | Reference |

|---|---|---|

| DSS-Induced Colitis (Mice) | Reversal of body weight loss, decreased colon shortening, reduced macroscopic and microscopic inflammation. | frontiersin.org |

| TNBS-Induced Colitis (Mice) | Enhanced efficacy with nanoparticle formulations, leading to improved endoscopic and histological outcomes. | mdpi.com |

Respiratory Inflammation Models

This compound's anti-inflammatory properties are particularly relevant in the context of respiratory diseases like asthma.

Allergic Asthma in Rats and Mice:

Animal models of allergic asthma, often induced by sensitization and challenge with allergens like ovalbumin (OVA) or Aspergillus fumigatus (Af), are instrumental in evaluating anti-inflammatory therapies. frontiersin.org In these models, budesonide has been shown to effectively reduce airway hyper-reactivity and leukocyte infiltration, particularly eosinophils, into the bronchoalveolar lavage (BAL) fluid and lung tissue. frontiersin.orgnih.gov This is associated with a decrease in the production of Th2 cytokines such as IL-4 and IL-13, and the chemokine eotaxin-1. nih.gov Furthermore, budesonide treatment has been found to reduce peribronchiolar collagen deposition and mucus production. nih.gov In a mouse model of allergic asthma, budesonide administration inhibited airway hyperreactivity and decreased the levels of inflammatory mediators like CCL11, IL-13, and IL-23p19 in the BAL fluid. frontiersin.org

| Model | Key Findings | Reference |

|---|---|---|

| Allergic Asthma (Mice) | Reduced airway hyper-reactivity, leukocyte infiltration, Th2 cytokine production, collagen deposition, and mucus production. | nih.gov |

| Allergen-Induced Airway Inflammation (Mice) | Inhibited airway hyperreactivity and release of inflammatory mediators (CCL11, IL-13, IL-23p19). | frontiersin.org |

Anti-tumor Efficacy in Preclinical Cancer Models

Recent research has explored the potential of glucocorticoids like budesonide in cancer chemoprevention and therapy, particularly in lung cancer.

Mouse Lung Tumors:

In studies using mouse models of lung cancer induced by carcinogens such as vinyl carbamate, budesonide has demonstrated significant anti-tumor effects. clinmedjournals.orgnih.gov Dietary administration of budesonide resulted in a dose-dependent decrease in the multiplicity of lung tumors. clinmedjournals.orgnih.gov Furthermore, budesonide was shown to delay the appearance of lung tumors, reduce their size, and inhibit the progression of adenomas to carcinomas. clinmedjournals.orgnih.gov The anti-tumor activity of budesonide has also been observed with PEGylated conjugate formulations, which showed enhanced anti-tumor impact in mouse lung cancer models. researcherslinks.com

| Model | Key Findings | Reference |

|---|---|---|

| Vinyl Carbamate-Induced Lung Tumors (Mice) | Dose-dependent reduction in tumor multiplicity, delayed tumor appearance, reduced tumor size, and inhibited progression to carcinoma. | clinmedjournals.orgnih.gov |

Evaluation of Gene and Protein Expression Biomarkers in Preclinical Efficacy Models

The therapeutic effects of this compound are mediated through the modulation of various genes and proteins involved in inflammatory and oncogenic pathways.

In preclinical models of lung cancer, budesonide treatment has been shown to modulate several key biomarkers. It decreased the proliferating cell nuclear antigen (PCNA) labeling index in lung adenomas, carcinomas, and surrounding lung tissue, indicating a reduction in cell proliferation. nih.gov Additionally, budesonide treatment increased the protein levels of the cell cycle inhibitors p21 and p27. nih.gov Further studies revealed that budesonide could reverse DNA hypomethylation and modulate the mRNA expression of several genes in lung tumors, including increasing the expression of 18S RNA and decreasing the expression of caspase 3, cyclin B2, cyclin E1, iNOS, and survivin. nih.gov

In the context of respiratory inflammation, budesonide's mechanism involves the regulation of inflammatory cytokines and their signaling pathways. It has been shown to suppress the expression of pro-inflammatory cytokines like IL-1β and TNF-α. In asthmatic mice, budesonide treatment was found to reduce the mRNA expression of STAT6 and ORMDL3, which are associated with airway remodeling. pharmacompass.com Furthermore, in human airway epithelial cells, budesonide can induce the expression of the anti-inflammatory protein BIRC3 via the glucocorticoid receptor. unina.it

| Model/System | Biomarker | Effect of Budesonide | Reference |

|---|---|---|---|

| Mouse Lung Tumors | PCNA, p21, p27 | Decreased PCNA; Increased p21 and p27 | nih.gov |

| DNA methylation, mRNA of Caspase 3, Cyclin B2, Cyclin E1, iNOS, Survivin | Reversed DNA hypomethylation; Decreased mRNA expression | nih.gov | |

| Allergic Asthma (Mice) | Pro-inflammatory Cytokines (IL-1β, TNF-α) | Suppressed expression | |

| STAT6, ORMDL3 mRNA | Reduced expression | pharmacompass.com | |

| Human Airway Epithelial Cells | BIRC3 | Induced expression | unina.it |

Advanced Drug Delivery Systems for Dexbudesonide Preclinical and in Vitro Focus

Prodrug Strategies for Targeted Activation

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. This approach is particularly valuable for targeting dexbudesonide to specific regions of the gastrointestinal (GI) tract, such as the colon, thereby maximizing local anti-inflammatory effects while minimizing systemic exposure.

Design and Synthesis of Activatable Prodrugs (e.g., Esterase-Activatable, Azo-Reductase Activated)

The design of activatable prodrugs for this compound primarily leverages the unique enzymatic environment of the colon. nih.gov

Azo-Reductase Activated Prodrugs: This strategy involves linking this compound to a carrier molecule via an azo bond. researchgate.net These bonds are stable in the upper GI tract but are cleaved by azoreductase enzymes produced by the colonic microflora. nih.govresearchgate.net A two-step prodrug strategy involving azoreduction followed by a cyclization reaction has been developed for budesonide (B1683875). nih.gov This design ensures that the active drug is released specifically in the colon, where the bacterial enzymes are abundant. researchgate.net For example, a propionic acid-derived budesonide prodrug was synthesized to undergo this sequential activation. nih.gov

Esterase-Activatable Prodrugs: While less specific to the colon, esterase-activatable prodrugs are a common strategy to improve drug properties like membrane permeability. nih.gov This approach involves masking polar hydroxyl groups on the this compound molecule with an ester bond. nih.gov These prodrugs are designed to be hydrolyzed by esterases, which are present in various tissues, to release the active drug. nih.gov The design can be tuned to control release rates based on the type of ester linkage used. nih.govrsc.org

Glucuronide Prodrugs: Another approach is the synthesis of glucuronide conjugates, such as budesonide-beta-D-glucuronide. nih.gov This prodrug is designed to be cleaved by bacterial β-glucuronidase, an enzyme highly expressed by the gut microbiota in the cecum and colon. nih.gov

In Vitro Enzymatic Activation Studies (e.g., Azoreductase Assays simulating Colonic Microflora)

To validate the targeted activation mechanism, this compound prodrugs are subjected to in vitro enzymatic assays that simulate physiological conditions.

Azoreductase Assays: Budesonide prodrugs with azo bonds have been tested using in vitro azoreductase assays that simulate the human colonic microflora. nih.gov Studies have demonstrated that these prodrugs undergo rapid activation by specific colonic bacteria, such as Clostridium perfringens. nih.gov The activation of these prodrugs is significantly faster in cecal matter, with up to 96-98% release of the active drug, compared to minimal release in stomach and intestinal homogenates. nih.gov The fundamental mechanism involves the FMN-dependent azoreductase enzyme accepting a hydride from NAD(P)H and donating it to the azo compound, leading to cleavage of the bond. nih.gov

Glycosidase Activity Assays: The enzymatic lability of budesonide-beta-D-glucuronide has been assessed in vitro using luminal contents and mucosa from rats. nih.gov These studies confirmed that hydrolytic activity was substantially higher in the cecum compared to the small intestine. nih.gov Furthermore, hydrolysis of the prodrug was measured in human fecal samples from both healthy volunteers and patients with ulcerative colitis, confirming the feasibility of this activation pathway in humans. nih.gov

Stability and Release Kinetics of Prodrugs in Simulated Gastrointestinal Fluids

A critical requirement for a successful colon-targeted prodrug is its ability to remain intact during transit through the stomach and small intestine.

pH Stability: Budesonide-beta-D-glucuronide demonstrated high chemical stability in solutions at pH values of 1.5, 4.5, 6.5, and 7.4 at 37°C, which mimic the conditions of the GI tract. nih.gov This indicates that the prodrug is unlikely to undergo premature hydrolysis before reaching the colon. nih.gov

Stability in Gastric and Duodenal Fluids: Azo-reductase activated budesonide prodrugs have been evaluated for stability in simulated human duodenal and gastric fluids. nih.gov These studies confirmed that the prodrugs remain stable, ensuring their intact passage to the colon for subsequent bacterial activation. nih.gov This stability prevents premature absorption of the drug in the upper GI tract. nih.gov

Below is a table summarizing the stability and activation of this compound prodrugs in simulated environments.

| Prodrug Type | Activation Enzyme | Stability in Upper GI Fluids (Simulated) | Activation Site (Simulated) | Key Findings |

|---|---|---|---|---|

| Azo-Reductase Activated | Bacterial Azoreductase | Stable in gastric and duodenal fluids | Colonic Microflora (e.g., C. perfringens) | Undergoes rapid activation and release in conditions simulating the colon. nih.gov |

| Glucuronide Conjugate | Bacterial β-glucuronidase | Chemically stable at pH 1.5, 4.5, 6.5, and 7.4 | Cecal and Colonic Contents | Significant hydrolytic activity observed in cecal contents compared to small intestine. nih.gov |

Nanoparticle-Based Delivery Systems

Nanoparticle technology offers a versatile platform for delivering this compound. By encapsulating the drug within polymeric or lipid-based nanocarriers, it is possible to protect it from degradation, control its release profile, and target it to inflamed tissues.

Development of Polymeric Nanoparticles (e.g., pH-Dependent, Time-Dependent, Dual-Sensitive)

Polymeric nanoparticles are a major focus of research for oral this compound delivery, particularly for treating inflammatory bowel disease (IBD). uni-saarland.de These particles are typically prepared using methods like the oil-in-water emulsion solvent evaporation technique. uni-saarland.denih.gov

pH-Dependent Nanoparticles: These systems are designed to release the drug in response to the pH gradient of the GI tract. dovepress.com Polymers such as Eudragit® S100 or Eudragit® FS30D are used, which dissolve at the higher pH of the distal ileum and colon (pH > 7). nih.govdovepress.com This prevents premature drug release in the acidic environment of the stomach. dovepress.comnih.gov However, single pH-dependent systems can be unreliable due to variations in gut pH. nih.gov In vitro studies show that while these nanoparticles minimize release at pH 1.2, they can exhibit a sudden burst release at pH 7.4. nih.govresearchgate.net

Time-Dependent Nanoparticles: To provide a more controlled release, time-dependent polymers like Eudragit® RS100 can be used. nih.govnih.gov These polymers allow for a sustained release of the drug that is independent of the surrounding pH. nih.gov

Dual-Sensitive Nanoparticles: To overcome the limitations of single-stimuli systems, dual-sensitive nanoparticles have been developed. nih.govresearchgate.net

pH- and Time-Dependent: These nanoparticles combine pH-sensitive (Eudragit FS30D) and time-dependent (Eudragit RS100) polymers. nih.govnih.gov In vitro release studies demonstrate that this dual system prevents a burst release in acidic conditions and provides a sustained release at a colonic pH, offering more precise colonic targeting. nih.govresearchgate.net

Enzyme- and pH-Sensitive: This approach uses a mixture of an enzyme-sensitive polymer (e.g., azo-polyurethane) and a pH-sensitive polymer (Eudragit S100). researchgate.netresearchgate.net This design prevents burst release at pH 7.4 and allows for enzyme-triggered drug release in the presence of cecal contents, enhancing specificity for the inflamed colon. researchgate.netresearchgate.net

The table below compares different types of polymeric nanoparticles developed for budesonide delivery.

| Nanoparticle Type | Polymers Used | Average Size (nm) | In Vitro Release Profile |

|---|---|---|---|

| pH-Sensitive | PLGA coated with methyl-methacrylate-copolymer | ~240 | Minimal release at acidic pH, burst release at neutral/alkaline pH. dovepress.comnih.gov |

| Dual pH/Time-Dependent | Eudragit FS30D and Eudragit RS100 | ~200-300 | Prevents burst release in acidic conditions; sustained release at colonic pH. nih.gov |

| Dual Enzyme/pH-Sensitive | Azo-polyurethane and Eudragit S100 | ~244 | Prevents burst release at pH 7.4; sustained, enzyme-triggered release. researchgate.netresearchgate.net |

Liposomal Formulations for Enhanced Targeting and Stability (e.g., Budsomes)

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, like this compound. They offer advantages such as biocompatibility and the ability to act as a sustained-release reservoir. semanticscholar.org

Bilosomes: A specific type of liposomal formulation, known as bilosomes, incorporates bile salts into the lipid vesicle structure. nih.gov Budesonide-loaded bilosomes have been developed to enhance therapeutic activity. nih.gov The formulation variables, including the type of lipid (e.g., Cholesterol, Phospholipon 80H) and bile salt (e.g., Sodium cholate, Sodium deoxycholate), can be optimized. nih.gov In vitro characterization of these formulations focuses on key parameters like vesicle size, drug entrapment efficiency (which can range from approximately 35% to 86%), and release efficiency. nih.gov

Conventional Liposomes: Budesonide has also been formulated into conventional liposomes using methods like lipid film hydration. semanticscholar.org These formulations are designed to provide sustained drug release, potentially reducing administration frequency. semanticscholar.orgnih.gov Studies have shown that liposomal encapsulation can prolong the release of budesonide in vitro. nih.gov

The following table details the characteristics of a representative budesonide bilosome formulation.

| Formulation Parameter | Variables Studied | Measured Responses | Key Findings |

|---|---|---|---|

| Budesonide Bilosomes | Lipid Type (e.g., Cholesterol, Phospholipon 80H), Bile Salt Type (e.g., Na cholate, Na deoxycholate) | Vesicle Size, Entrapment Efficiency (EE%), Release Efficiency | EE% values ranged from 34.55% to 85.66%, demonstrating significant drug encapsulation capability. nih.gov |

Physicochemical Characterization and In Vitro Release Profiles of Nanoparticle Systems

The encapsulation of this compound into nanoparticle systems is a key strategy to enhance its therapeutic efficacy by controlling its release and improving its stability. The physicochemical properties of these nanoparticles are critical determinants of their in vivo behavior. dovepress.comrsc.org Various polymer-based and lipid-based nanoparticles have been developed, each exhibiting distinct characteristics.

For instance, nanoparticles formulated with poly(lactic-co-glycolic acid) (PLGA) have shown sizes around 200 nm with a high encapsulation efficiency of approximately 85%. bohrium.com Another study detailed budesonide-loaded liposomal nanoparticles (BUD-LNPs) with a particle size of 127.63 nm and a polydispersity index (PDI) of 0.27. dovepress.com Formulations using Eudragit polymers, which are pH-sensitive, have also been explored. Budesonide-Eudragit L100 nanoparticles were developed with a mean diameter as small as 57 nm and an encapsulation efficiency of around 90%. The surface charge, or zeta potential, is another crucial parameter influencing nanoparticle stability and interaction with biological membranes; values such as -31.2 mV have been reported for Eudragit L100 nanoparticles, suggesting good colloidal stability. dovepress.com

Table 1: Physicochemical Properties of this compound Nanoparticle Systems

| Nanoparticle System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Budesonide-PLGA NPs | 200 ± 5 | N/A | N/A | ~85 | bohrium.com |

| Budesonide Liposomal NPs (BUD-LNPs) | 127.63 ± 1.33 | 0.27 ± 0.02 | +3.33 ± 0.13 | N/A | dovepress.com |

| Budesonide-Eudragit L100 NPs | ~57 | N/A | -31.2 | ~90 | N/A |

The in vitro release profiles of these nanoparticle systems are fundamental to predicting their performance. A common observation is a biphasic release pattern, characterized by an initial burst release followed by a period of sustained release. bohrium.com This profile is often desirable, as the initial burst can provide a rapid onset of therapeutic effect, while the sustained phase ensures a prolonged duration of action. The release kinetics are heavily influenced by the polymer matrix and the surrounding pH. For example, PLGA nanoparticles demonstrated a controlled, sustained release of budesonide. bohrium.com

In systems designed for gastrointestinal delivery, pH-responsive polymers like Eudragit S100 or Eudragit FS30D are employed to prevent premature drug release in the acidic environment of the stomach. nih.gov These polymers are designed to dissolve at the higher pH found in the lower gastrointestinal tract, ensuring the drug is released at the target site. Studies have shown that dual pH- and time-dependent nanoparticles can effectively prevent burst release in acidic conditions and provide a sustained release profile at a colonic pH. nih.gov The release from such systems is often diffusion-driven, as described by the Higuchi release kinetics model.

Targeted Delivery to Specific Anatomical Sites

Targeting this compound to specific sites, such as the colon or the lungs, is a primary goal of advanced drug delivery research to maximize local therapeutic effects while minimizing systemic exposure. ui.ac.id

Colon-specific drug delivery is particularly relevant for treating inflammatory bowel diseases like ulcerative colitis. researchgate.net Various strategies are employed to bypass the upper gastrointestinal tract and trigger drug release specifically in the colon. researchgate.netualberta.ca

Pectin (B1162225) Film Coated Pellets : Pectin is a natural polysaccharide that is largely undigested in the stomach and small intestine but is degraded by microbial enzymes (pectinases) in the colon. This property makes it an excellent candidate for colon-targeted delivery. nih.govnih.gov In one study, budesonide pellets were coated with a film combining pectin and a water-insoluble polymer, Surelease®. nih.govresearchgate.net The in vitro release studies demonstrated that the optimized formulation, with a pectin-to-Surelease® ratio of 1:3 and a 35% weight gain from coating, released no drug in acidic (pH 1.2) or neutral (pH 7.4) media. nih.govresearchgate.net However, in a simulated colonic environment containing rat cecal content, a significant and sustained release of budesonide was observed, confirming the microbial-triggered release mechanism. nih.govnih.govresearchgate.net

Hydrogels : Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. For colon targeting, hydrogels can be designed to be sensitive to the pH and enzymatic environment of the colon. A study on a pH-sensitive and enzymatically-triggered hydrogel composed of pectin and polyacrylamide (PAM) for budesonide delivery showed promising results. mdpi.com This hydrogel exhibited pH-dependent swelling, with reduced swelling in acidic media, which would limit drug release in the stomach. mdpi.com The in vitro release profile was biphasic, with an initial burst release followed by sustained release governed by a non-Fickian diffusion mechanism, fitting well with the Higuchi kinetic model. mdpi.com

Multi-Trigger Approaches : To improve targeting specificity, multi-trigger systems that respond to more than one physiological signal (e.g., pH and time) have been developed. ui.ac.id One such system for budesonide utilized nanoparticles made from a combination of Eudragit FS30D, a pH-sensitive polymer that dissolves at pH > 7, and Eudragit RS100, a polymer that provides time-dependent, controlled release. nih.gov This dual-trigger approach ensures that the nanoparticles remain intact through the stomach and small intestine, minimizing premature drug release. Upon reaching the higher pH of the terminal ileum and colon, the system begins to release the drug in a sustained manner, enhancing drug availability at the site of inflammation. nih.gov

For respiratory diseases, delivering this compound directly to the lungs is the most effective route. Large porous particles (LPPs) represent an advanced inhalation aerosol technology designed to improve pulmonary delivery. nih.gov Unlike conventional small, dense particles, LPPs have a large geometric diameter (typically > 5 µm) but a very low mass density (< 0.4 g/cm³). nih.gov This unique combination results in an optimal aerodynamic diameter (1-3 µm), allowing the particles to bypass deposition in the mouth and throat and penetrate deep into the lungs. nih.gov

The large size and low density of LPPs offer several advantages:

Improved Aerosolization : They show a reduced tendency to agglomerate, leading to more efficient dispersion from a dry powder inhaler. nih.gov

Evasion of Clearance Mechanisms : Their large geometric size helps them escape rapid phagocytic clearance by alveolar macrophages in the deep lung, which typically engulf smaller particles. nih.govnih.gov This allows for a sustained release of the therapeutic agent over an extended period. nih.gov

Research on budesonide-loaded LPPs has demonstrated their potential. In one study, three LPP formulations with identical compositions but different in vitro drug release profiles were developed. All formulations significantly reduced uptake by macrophages by approximately 75% compared to a standard lactose (B1674315) blend. kinampark.com Another study on excipient-free nanoporous microparticles of budesonide also showed improved aerosolization properties compared to non-porous or micronized materials. researchgate.net

Establishing an in vitro-in vivo correlation (IVIVC) is a critical step in the development of advanced drug delivery systems. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate of drug dissolution) and a relevant in vivo response (such as plasma drug concentration). wjarr.com A successful IVIVC can streamline product development and support quality control. wjarr.com

Significant progress in establishing IVIVC has been made for advanced this compound formulations, particularly for pulmonary delivery systems in preclinical models. A key study investigated three budesonide-loaded LPP formulations with distinct in vitro release profiles in a rat model. kinampark.com The results showed a clear correlation between the in vitro release rate and the in vivo pharmacokinetic behavior. The formulation with the fastest in vitro release also resulted in the highest plasma concentration of budesonide in the rats. kinampark.com

By using deconvolution techniques on the plasma concentration-time profiles, researchers were able to calculate the in vivo drug release data. This data was then successfully used to establish a point-to-point Level A IVIVC with the in vitro release profiles. The study confirmed that the in vitro results correlated well with systemic drug exposure and the therapeutic performance in an allergic asthma rat model, providing a strong experimental basis for IVIVC development in pulmonary-controlled delivery systems. kinampark.com Furthermore, in silico modeling approaches are being used to better understand the absorption patterns of different inhaled budesonide formulations, further bridging the gap between in vitro performance and in vivo outcomes. nih.gov For some corticosteroids like budesonide, plasma levels can serve as a good indicator of tissue concentration, making them a suitable parameter for IVIVC studies. nih.gov

Analytical Methodologies for Dexbudesonide Research

Development and Validation of Chromatographic Methods

Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate Dexbudesonide from impurities, degradation products, and endogenous components in biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in active pharmaceutical ingredients (API) and finished pharmaceutical products. asiapharmaceutics.info Reversed-phase HPLC (RP-HPLC) methods are most common, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. asiapharmaceutics.infonih.gov

A typical RP-HPLC method for this compound analysis involves an isocratic mobile phase, which is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) or formate (B1220265) buffer) at a constant composition. asiapharmaceutics.infonih.gov Detection is commonly performed using an ultraviolet (UV) detector set at the wavelength of maximum absorbance for this compound, which is typically around 240-246 nm. asiapharmaceutics.inforesearchgate.netnanobioletters.com The method is validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose, assessing parameters like linearity, precision, accuracy, and robustness. asiapharmaceutics.infopharmainfo.in

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent C18 / Kromasil C8 asiapharmaceutics.infonih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (55:45 v/v) nih.gov |

| 0.1% Formic Acid:Methanol (B129727) (15:85 v/v) nanobioletters.com | |

| Flow Rate | 1.0 - 1.1 mL/min asiapharmaceutics.infonih.gov |

| Detection Wavelength | 243 - 244 nm asiapharmaceutics.infonih.gov |

| Injection Volume | 20 - 50 µL nanobioletters.comnih.gov |

| Retention Time | Approx. 4.0 - 4.3 min nih.govnanobioletters.com |

| Linearity Range | 1 - 100 µg/mL asiapharmaceutics.info |

| Correlation Coefficient (R²) | > 0.999 asiapharmaceutics.info |

For applications requiring higher sensitivity and selectivity, particularly for quantifying low concentrations of this compound in biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. sciex.com This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

The method typically involves a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from the complex matrix and minimize interference. researchgate.netlcms.cz Chromatographic separation is often achieved using a reversed-phase column with a gradient elution. nih.gov Detection is performed by a tandem mass spectrometer, usually operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard (e.g., this compound-d8). researchgate.netnih.gov

Table 2: Typical LC-MS/MS Method Parameters for this compound Bioanalysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) lcms.cz |

| Chromatography | Reversed-phase (e.g., C8 or C18 column) nih.gov |

| Mobile Phase | Acetonitrile and 5mM Ammonium Formate Buffer with 0.1% Formic Acid (gradient) |

| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL in human plasma sciex.comnih.gov |

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other potential excipients. The development of such methods for this compound is essential for assessing the drug's stability under various environmental conditions.

Forced degradation, or stress testing, is a critical part of method development. It involves subjecting this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally produce degradation products. asiapharmaceutics.infopharmainfo.in The developed HPLC method is then used to analyze these stressed samples. The method is considered stability-indicating if it can resolve the main this compound peak from all the degradation product peaks, demonstrating specificity. asiapharmaceutics.info This ensures that any decrease in the concentration of the active drug due to degradation over its shelf life can be accurately measured.

Table 3: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Reagent / Condition | Observation |

|---|---|---|

| Acid Hydrolysis | e.g., 0.1 N Hydrochloric Acid | Degradation observed, peaks well-separated from the parent drug. asiapharmaceutics.info |

| Base Hydrolysis | e.g., 0.1 N Sodium Hydroxide | Significant degradation, degradants resolved from the parent drug. asiapharmaceutics.info |

| Oxidative Degradation | e.g., 3-30% Hydrogen Peroxide | Degradation observed, method proves specific. asiapharmaceutics.inforesearchgate.net |

| Thermal Degradation | e.g., 60-80°C | Less than 1.0% degradation reported in some studies. asiapharmaceutics.info |

| Photolytic Degradation | UV light exposure | Potential for degradation, requires assessment. |

Spectrophotometric and Spectroscopic Techniques

While chromatography is dominant, spectrophotometric techniques offer simpler, more rapid, and cost-effective alternatives for certain applications, such as the quantification of this compound in bulk drug or simple formulations.

Ultraviolet (UV) spectrophotometry is a straightforward analytical technique used for the quantitative determination of this compound. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. jetir.org The analysis involves dissolving a known amount of the drug in a suitable solvent (e.g., methanol or a co-solvent system) and measuring its absorbance at its wavelength of maximum absorption (λmax), which is approximately 246 nm. japsonline.comjprinfo.com

The method is validated for parameters such as linearity, accuracy, and precision. jprinfo.com Linearity is established by preparing a series of standard solutions of varying concentrations and plotting a calibration curve of absorbance versus concentration. jetir.orgjapsonline.com While simple and rapid, UV spectrophotometry is less specific than chromatographic methods and can be subject to interference from other substances that absorb at the same wavelength.

Table 4: Validation Parameters for a UV Spectrophotometric Method for this compound

| Validation Parameter | Typical Result |

|---|---|

| Wavelength (λmax) | 246 nm japsonline.comjprinfo.com |

| Linearity Range | 1.4 - 25 µg/mL japsonline.com |

| Correlation Coefficient (R²) | > 0.999 jetir.org |

| Accuracy (% Recovery) | 98.12% - 100% japsonline.comjprinfo.com |

| Limit of Detection (LOD) | 0.01 - 0.46 µg/mL jetir.orgjapsonline.com |

| Limit of Quantification (LOQ) | 1.4 µg/mL japsonline.com |

Bioanalytical Method Development for Preclinical Samples (e.g., Tissue Homogenates, Plasma from Animal Models)